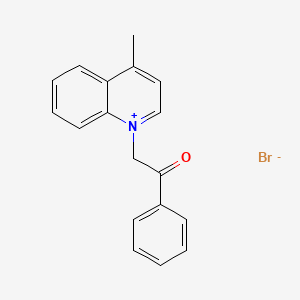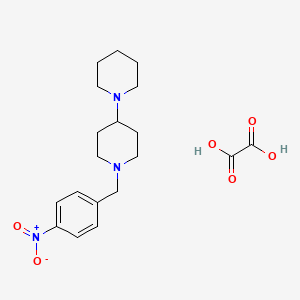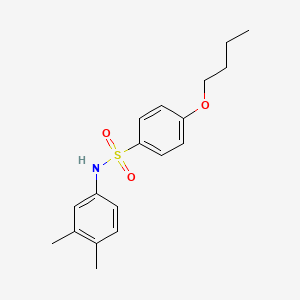
4-methyl-1-(2-oxo-2-phenylethyl)quinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-(2-oxo-2-phenylethyl)quinolinium bromide is a chemical compound that has been used in scientific research for a variety of purposes. This compound is also known as MPEQ and has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments. In
Wirkmechanismus
The mechanism of action of MPEQ is not fully understood. However, it has been suggested that MPEQ may act as a chelating agent, binding to metal ions and preventing their interaction with other molecules. This could potentially lead to the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
MPEQ has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. MPEQ has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, MPEQ has been shown to be a potent fluorescent probe for the detection of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPEQ in laboratory experiments is its versatility. It can be used as a therapeutic agent, a fluorescent probe, or a chelating agent. Additionally, MPEQ is relatively easy to synthesize and purify. However, one limitation of using MPEQ is its potential toxicity. Further studies are needed to determine the safety and efficacy of MPEQ in vivo.
Zukünftige Richtungen
There are several future directions for the study of MPEQ. One potential area of research is the development of MPEQ-based therapeutics for the treatment of cancer and neurodegenerative disorders. Another potential area of research is the optimization of MPEQ as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to determine the safety and efficacy of MPEQ in vivo.
Synthesemethoden
The synthesis of MPEQ involves the reaction of 4-methylquinoline with 2-bromo-2-phenylacetic acid in the presence of a catalyst such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPEQ has been used in scientific research for a variety of purposes. It has been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. MPEQ has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
2-(4-methylquinolin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO.BrH/c1-14-11-12-19(17-10-6-5-9-16(14)17)13-18(20)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOQPNUCSQCQIK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-phenacyl-quinolinium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)



![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)

